Mps-eda.tfa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

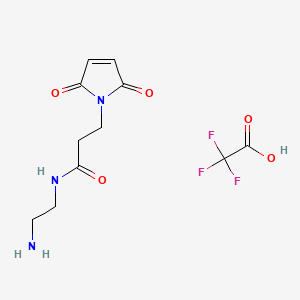

Mps-eda.tfa, also known as the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, is a heterobifunctional crosslinker. This compound is designed to crosslink a sulfhydryl group and a carboxylic acid. It is highly water-soluble and extremely stable under recommended storage conditions .

Métodos De Preparación

The preparation of Mps-eda.tfa involves the synthesis of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically involves the reaction of maleimide with an amine to form the desired product. The reaction conditions include maintaining an inert atmosphere and using dry solvents to prevent moisture interference .

Análisis De Reacciones Químicas

Mps-eda.tfa undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether bonds.

Addition Reactions: The maleimide group can react with amines under basic conditions.

Common reagents used in these reactions include dithiothreitol for sulfhydryl reactions and triethylamine for amine reactions. The major products formed are thioether-linked conjugates and amide derivatives .

Aplicaciones Científicas De Investigación

Mps-eda.tfa is widely used in scientific research for its ability to crosslink biomolecules. Its applications include:

Chemistry: Used in the synthesis of complex molecules by linking different functional groups.

Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions.

Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules.

Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes

Mecanismo De Acción

The mechanism of action of Mps-eda.tfa involves the formation of covalent bonds between the maleimide group and sulfhydryl groups or amines. This crosslinking process stabilizes the structure of biomolecules and enhances their functional properties. The molecular targets include cysteine residues in proteins and peptides, leading to the formation of stable thioether bonds .

Comparación Con Compuestos Similares

Mps-eda.tfa is unique due to its specific spacer length and high water solubility. Similar compounds include:

Bis-maleimide amine, trifluoroacetic acid salt: Another crosslinker with different spacer lengths.

Maleimide-functionalized polyethylene glycol acids: Used for similar applications but with polyethylene glycol spacers.

N-hydroxysuccinimide esters: Commonly used amine-reactive crosslinkers.

These compounds differ in their spacer lengths, solubility properties, and specific applications, making this compound a versatile choice for various research and industrial purposes .

Actividad Biológica

Mps-eda.tfa, also known as the trifluoroacetic acid salt of N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, is a compound of significant interest in biochemical research due to its unique ability to crosslink biomolecules. This article delves into the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, applications in research and medicine, and relevant case studies.

Target of Action

this compound primarily interacts with sulfhydryl groups and carboxylic acids in various biomolecules. The compound facilitates crosslinking through covalent bond formation between these functional groups, which is essential for studying protein interactions and enzyme mechanisms.

Mode of Action

The crosslinking ability of this compound allows it to modify proteins and enzymes, which can significantly influence cellular processes such as signaling pathways and gene expression. These modifications can alter the function and localization of proteins, leading to changes in cellular behavior.

This compound exhibits several important biochemical characteristics:

- Solubility : It is highly water-soluble, making it suitable for various biological applications.

- Stability : The compound remains stable under recommended storage conditions.

- Reactivity : It undergoes substitution reactions with sulfhydryl groups to form stable thioether bonds and can react with amines under basic conditions.

Applications in Research and Medicine

This compound is utilized across multiple domains:

- Chemistry : It is employed in synthesizing complex molecules by linking different functional groups.

- Biology : The compound is used for conjugating proteins and peptides to study protein-protein interactions.

- Medicine : this compound plays a role in drug delivery systems by attaching therapeutic agents to targeting molecules.

- Industry : It is applied in producing bioconjugates for diagnostic and therapeutic purposes.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Protein Interaction Studies : A study demonstrated that using this compound for crosslinking proteins significantly enhanced the detection of protein interactions in complex biological samples. This was particularly useful in understanding signaling pathways involved in cancer progression.

- Drug Delivery Systems : Research involving this compound-conjugated nanoparticles showed a marked increase in tumor uptake compared to non-conjugated systems. This underscores the compound's potential in targeted therapy .

Data Table: Comparative Analysis of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Effective linkage of functional groups |

| Biology | Protein conjugation | Enhanced detection of protein interactions |

| Medicine | Drug delivery systems | Increased tumor uptake with conjugated nanoparticles |

| Industry | Bioconjugate production | Improved diagnostic capabilities |

Propiedades

IUPAC Name |

N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3.C2HF3O2/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15;3-2(4,5)1(6)7/h1-2H,3-6,10H2,(H,11,13);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWABXLPITSNLQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.